5-(Trifluoromethoxy)oxindole
Overview
Description
5-(Trifluoromethoxy)oxindole (5-TFMO) is an organic compound belonging to the oxindole family. It is a heterocyclic compound with a five-membered ring containing one oxygen atom and four carbon atoms. 5-TFMO is a versatile compound that has been widely studied due to its biological activity and potential applications in the pharmaceutical and agrochemical industries. It has been used in the synthesis of a variety of organic compounds, including drugs, pesticides, and agrochemicals. In addition, 5-TFMO has been used in the synthesis of various heterocyclic compounds, such as indoles and pyrroles.
Scientific Research Applications
Anti-Cancer Properties
- Design and Synthesis of Anti-Breast Cancer Compounds : A study by Hati et al. (2016) showcased the design and synthesis of compounds bearing the spiro[pyrrolidine-3, 3´-oxindole] motifs, demonstrating significant inhibitory activity against the proliferation of MCF-7 breast cancer cells. The study identified histone deacetylase 2 (HDAC2) and prohibitin 2 as potential cellular binding partners, providing insights into the molecular interactions that may underlie the observed anticancer effects Hati et al., 2016.
Oxidative Aryltrifluoromethylthiolation
- Trifluoromethylthiole-Containing Oxindoles Synthesis : Yin and Wang (2014) developed a novel silver-mediated oxidative aryltrifluoromethylthiolation of activated alkenes to produce valuable trifluoromethylthiole-containing oxindoles. This transformation is facilitated through a unique F3CS(•) radical addition path, offering a practical method to generate a F3CS(•) radical in the laboratory Yin & Wang, 2014.
Electrochemical and Material Applications
- Electrochemical Polymerization and Charge Storage Materials : Research by Nie et al. (2007, 2019) on the electrochemical polymerization of 5-fluoroindole and the development of high-performance poly(5-fluoroindole) as charge storage material illustrates the potential of fluorine-substituted conjugated polymers in supercapacitor applications. These studies highlight the promising electrochemical properties and good thermal stability of the synthesized materials, along with their application in energy storage technologies Nie et al., 2007; Wang et al., 2019.
Catalytic Synthesis
- Copper-Catalyzed Trifluoromethylation : A study by Yang et al. (2014) explored the copper-catalyzed intramolecular trifluoromethylation of arylacrylamides leading to oxindole derivatives using Langlois' reagent (CF3SO2Na). This process proceeds via a radical pathway in water at room temperature, demonstrating an eco-friendly and efficient method for oxindole synthesis Yang et al., 2014.
properties
IUPAC Name |
5-(trifluoromethoxy)-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-6-1-2-7-5(3-6)4-8(14)13-7/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZFZLIOCDIELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)OC(F)(F)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649566 | |
Record name | 5-(Trifluoromethoxy)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethoxy)oxindole | |
CAS RN |
403853-48-5 | |
Record name | 5-(Trifluoromethoxy)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxo-5-(trifluoromethoxy)indoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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